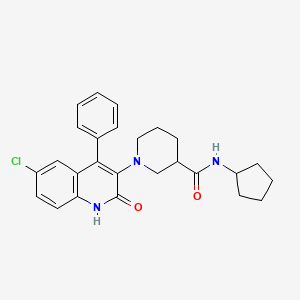![molecular formula C26H23N3O4S B10864527 4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B10864527.png)
4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}AMINO)-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a methoxy group, and a pyridyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}AMINO)-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves multiple steps:
-
Formation of the Benzyloxy-Methoxybenzaldehyde Intermediate
Reactants: 4-hydroxy-3-methoxybenzaldehyde (vanillin) and benzyl chloride.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone.
Reaction: The hydroxyl group of vanillin reacts with benzyl chloride to form 4-benzyloxy-3-methoxybenzaldehyde.
-
Condensation with Amino-Pyridine
Reactants: 4-benzyloxy-3-methoxybenzaldehyde and 2-aminopyridine.
Conditions: The reaction is typically performed in ethanol under reflux conditions.
Reaction: The aldehyde group of 4-benzyloxy-3-methoxybenzaldehyde condenses with the amino group of 2-aminopyridine to form the Schiff base.
-
Sulfonamide Formation
Reactants: The Schiff base and benzenesulfonyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Reaction: The sulfonyl chloride reacts with the Schiff base to form the final product, 4-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}AMINO)-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidation of the benzyloxy group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually carried out in anhydrous solvents like tetrahydrofuran.
Products: Reduction of the Schiff base can yield the corresponding amine.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide.
Products: Substitution reactions can modify the benzyloxy or methoxy groups, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Acetone, ethanol, dichloromethane, tetrahydrofuran, dimethyl sulfoxide.
Scientific Research Applications
Chemistry
In chemistry, 4-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}AMINO)-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}AMINO)-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-Aminopyridine: Another precursor used in the synthesis.
Benzenesulfonamide: A related compound with similar sulfonamide functionality.
Uniqueness
4-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}AMINO)-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile and valuable compound in scientific research and industrial applications.
This detailed overview provides a comprehensive understanding of 4-({[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}AMINO)-N~1~-(2-PYRIDYL)-1-BENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H23N3O4S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C26H23N3O4S/c1-32-25-17-21(10-15-24(25)33-19-20-7-3-2-4-8-20)18-28-22-11-13-23(14-12-22)34(30,31)29-26-9-5-6-16-27-26/h2-18H,19H2,1H3,(H,27,29) |
InChI Key |
RTDVYXXXLKHXJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864447.png)
![N-(5-Methyl-6,6-dioxido-5H-pyrimido[5,4-C]thieno[2,3-E][1,2]thiazin-2-YL)-N'-phenylurea](/img/structure/B10864456.png)

![2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10864465.png)
![3-({[(2-Carboxyphenyl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10864476.png)
![2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10864484.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864495.png)
![2-Phenyl-4-[3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B10864496.png)
![N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide](/img/structure/B10864503.png)
![3-amino-6-methyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10864507.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10864510.png)
![2-[1-(3-bicyclo[2.2.1]heptanyl)tetrazol-5-yl]sulfanyl-N-quinolin-4-ylacetamide](/img/structure/B10864514.png)
![Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B10864518.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-hydroxyquinazolin-4(3H)-one](/img/structure/B10864521.png)
